3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-7,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLAQYMXBBYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe final product is then converted to its dihydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares structural similarities and is used in similar applications.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Another compound with comparable properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17N3·2HCl
- Molecular Weight : 236.19 g/mol
- CAS Number : 2307553-16-6
Research indicates that compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride exhibit various mechanisms of action:
- Antiproliferative Activity : Compounds in this class have demonstrated significant antiproliferative effects against cancer cell lines. For instance, studies have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase .
- Interaction with Receptors : The benzodiazole moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction can lead to effects such as anxiolytic or antidepressant activities.
Anticancer Effects
The antiproliferative activity of related compounds has been extensively studied:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : Compounds similar to 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride have shown IC50 values ranging from 10 nM to 33 nM in various studies .
Neuropharmacological Effects
Research into the neuropharmacological properties indicates potential benefits in treating anxiety and depression:
- Binding Affinity : The compound may exhibit binding affinity for serotonin and dopamine receptors.
Study 1: Antiproliferative Effects in Breast Cancer Cells
In a study examining the antiproliferative effects of related compounds on MCF-7 breast cancer cells, it was found that the compound significantly inhibited cell growth and induced apoptosis. The study utilized flow cytometry to analyze cell cycle progression and confirmed the induction of apoptosis through caspase activation .
Study 2: Neuropharmacological Evaluation
A separate evaluation focused on the anxiolytic effects of benzodiazole derivatives similar to our compound. In animal models, these compounds demonstrated a reduction in anxiety-like behaviors as measured by elevated plus maze tests and open field tests. This suggests potential therapeutic applications in anxiety disorders .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Tubulin polymerization inhibition |
| Compound B | MDA-MB-231 | 23 | Apoptosis induction |
| Compound C | MCF-7 | 33 | Cell cycle arrest (G2/M phase) |
Table 2: Neuropharmacological Effects
| Compound Name | Test Used | Result |
|---|---|---|
| Compound D | Elevated Plus Maze | Reduced anxiety |
| Compound E | Open Field Test | Increased exploration |
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with benzodiazole precursors. Key steps include:
- Precursor Activation : Use of alkylating agents (e.g., propylamine derivatives) under inert atmospheres (argon/nitrogen) .
- Solvent Selection : Polar aprotic solvents like acetonitrile or DMSO to enhance reaction efficiency at 60–80°C .
- Purification : Column chromatography (silica gel) with gradients of methanol/dichloromethane.
- Characterization :
- NMR Spectroscopy : Confirm proton environments (e.g., benzodiazole NH at δ 10–12 ppm, propylamine chain at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₆N₄·2HCl: 268.2) .
Purity assessment (>95%) requires HPLC with UV detection (λ = 254 nm) and C18 columns .
Q. How should researchers analyze the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature Trials : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months. Monitor degradation via HPLC .
- pH Sensitivity : Dissolve in buffered solutions (pH 3–9) and track decomposition via NMR or LC-MS .
- Light Exposure : Use UV/vis spectroscopy to detect photodegradation products after controlled irradiation .
Data tables should compare degradation rates (e.g., % remaining at 25°C vs. –20°C) and identify major breakdown products.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/MS data may arise from tautomerism (benzodiazole NH vs. protonated forms) or salt dissociation. Strategies include:
- Variable Temperature NMR : Track signal splitting to identify dynamic equilibria .
- Ion Mobility-MS : Separate isobaric ions (e.g., free base vs. dihydrochloride forms) .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures (requires high-purity crystals) .
Computational modeling (DFT) can predict stable tautomers and compare with experimental spectra .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Test palladium/copper catalysts for coupling steps (e.g., Suzuki-Miyaura for benzodiazole functionalization) .
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction times .
- Byproduct Analysis : Identify impurities via HRMS and revise protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) .
Statistical design (DoE) can model variables like temperature, solvent ratios, and catalyst loading .
Q. How can in vitro and in vivo pharmacological data discrepancies be addressed?
- Methodological Answer : Discrepancies often stem from bioavailability or metabolite interference. Mitigation involves:
- ADME Profiling : Measure permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .
- Isotope Labeling : Use ¹⁴C-labeled compound to track distribution and metabolite formation in rodent models .
- Receptor Binding Assays : Compare target affinity (e.g., benzodiazepine receptors) in cell lysates vs. whole tissues .
Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates plasma concentrations and effect-time profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
